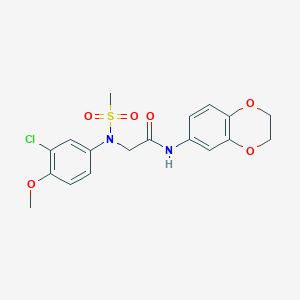
N~1~-1,3-benzodioxol-5-yl-N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide
Overview
Description
N~1~-1,3-benzodioxol-5-yl-N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as BMD-494, is a novel small molecule that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
N~1~-1,3-benzodioxol-5-yl-N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide works by inhibiting the activity of glycogen synthase kinase 3β (GSK-3β), which is a key enzyme involved in various signaling pathways. By inhibiting GSK-3β, N~1~-1,3-benzodioxol-5-yl-N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide can modulate the activity of downstream signaling pathways, leading to its therapeutic effects.
Biochemical and Physiological Effects:
N~1~-1,3-benzodioxol-5-yl-N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have various biochemical and physiological effects in animal models. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in neuronal survival and function. N~1~-1,3-benzodioxol-5-yl-N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide has also been shown to reduce the levels of pro-inflammatory cytokines, such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6), and to inhibit the growth of cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using N~1~-1,3-benzodioxol-5-yl-N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments is its high selectivity for GSK-3β, which reduces the likelihood of off-target effects. However, one of the limitations of using N~1~-1,3-benzodioxol-5-yl-N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for N~1~-1,3-benzodioxol-5-yl-N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide research. One potential direction is to investigate its therapeutic potential in other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis. Another potential direction is to explore its potential as an anti-cancer agent in different types of cancer. Additionally, future research could focus on improving the solubility of N~1~-1,3-benzodioxol-5-yl-N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide to increase its efficacy in experimental settings.
Scientific Research Applications
N~1~-1,3-benzodioxol-5-yl-N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been found to have potential therapeutic applications in various scientific research areas such as neurodegenerative diseases, cancer, and inflammation. It has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease, and has also demonstrated anti-inflammatory and anti-tumor properties.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(4-ethyl-N-methylsulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-3-13-4-7-15(8-5-13)20(26(2,22)23)11-18(21)19-14-6-9-16-17(10-14)25-12-24-16/h4-10H,3,11-12H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFHYOWSHHOCQKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(CC(=O)NC2=CC3=C(C=C2)OCO3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-1,3-benzodioxol-5-yl-N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{5-[(4-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(3-methoxyphenyl)urea](/img/structure/B3444580.png)
![N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-2-thiophenesulfonamide](/img/structure/B3444595.png)
![2-[5-({[(2-methoxyphenyl)amino]carbonyl}amino)-1,3,4-thiadiazol-2-yl]-N-(3-methylphenyl)acetamide](/img/structure/B3444602.png)
![2-[5-({[(3-methoxyphenyl)amino]carbonyl}amino)-1,3,4-thiadiazol-2-yl]-N-(3-methylphenyl)acetamide](/img/structure/B3444603.png)
![4-methoxy-N-(2-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3444615.png)

![N~2~-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B3444629.png)
![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea](/img/structure/B3444631.png)
![N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-N'-(2-fluorophenyl)urea](/img/structure/B3444645.png)
![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethyl}-N-(3,4-dimethylphenyl)methanesulfonamide](/img/structure/B3444650.png)
![N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea](/img/structure/B3444664.png)
![N-(4-methoxyphenyl)-N'-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3444666.png)
![1-{N-(5-chloro-2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxamide](/img/structure/B3444671.png)
